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molecular formula C16H14O2 B3236646 m-Phenylbenzyl acrylate CAS No. 1373162-83-4

m-Phenylbenzyl acrylate

Cat. No. B3236646
M. Wt: 238.28 g/mol
InChI Key: QSZIMZZZMGTENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912300B2

Procedure details

Into a 200 mL four-neck flask equipped with a stirrer, a thermometer, and a cooling tube, 20.0 g of 3-(bromomethyl)biphenyl, 39.3 g of anhydrous dimethylformamide, 13.4 g of anhydrous potassium carbonate, and 6.2 mg of methoquinone were charged, and acrylic acid was added thereto at room temperature. After the completion of foaming of carbon dioxide, the mixture was heated to a reaction temperature of 90° C. and a reaction was caused to proceed for two hours. The temperature was decreased to room temperature, and then dilution with 120 mL of water, extraction with 100 g of toluene, and washing with water were performed. The resultant crude reaction product was purified with a silica gel column to obtain 16.1 g of meta-phenylbenzyl acrylate. The obtained meta-phenylbenzyl acrylate was a colorless, transparent liquid at ordinary temperature and had a refractive index of 1.5888 and a viscosity of 24 mPa·s at 25° C. The measurement result of 1H-NMR is shown below.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
39.3 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:7][CH:8]=1.C(=O)([O-])[O-].[K+].[K+].[C:21]([OH:25])(=[O:24])[CH:22]=[CH2:23].C(=O)=O>CN(C)C=O>[C:21]([O:25][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:4]=1)(=[O:24])[CH:22]=[CH2:23] |f:1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrCC=1C=C(C=CC1)C1=CC=CC=C1
Name
Quantity
13.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
39.3 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 200 mL four-neck flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
was decreased to room temperature
EXTRACTION
Type
EXTRACTION
Details
dilution with 120 mL of water, extraction with 100 g of toluene
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
The resultant crude reaction product
CUSTOM
Type
CUSTOM
Details
was purified with a silica gel column

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)(=O)OCC1=CC(=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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